tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
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Overview
Description
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a spiro linkage involving an oxa- and diazaspiro ring system. The molecular formula of this compound is C11H16N2O4, and it has a molecular weight of 240.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a diamine under acidic conditions to form the spiro linkage.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the spirocyclic intermediate is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, which can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Major Products
Oxidation: 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylic acid.
Reduction: 7-hydroxymethyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate.
Substitution: 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylic acid.
Scientific Research Applications
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest due to their unique structural properties and potential biological activities.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]octane-2-carboxylate: Similar structure but lacks the double bond in the spiro ring.
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Uniqueness
tert-butyl 7-formyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its combination of a spirocyclic structure with a formyl group and a tert-butyl ester. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2649023-34-5 |
---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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